

A Comprehensive Technical Guide to Tert-butyl 4-bromo-2-fluorobenzoate

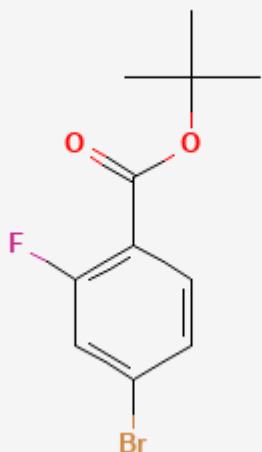
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tert-butyl 4-bromo-2-fluorobenzoate*

Cat. No.: *B570390*

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

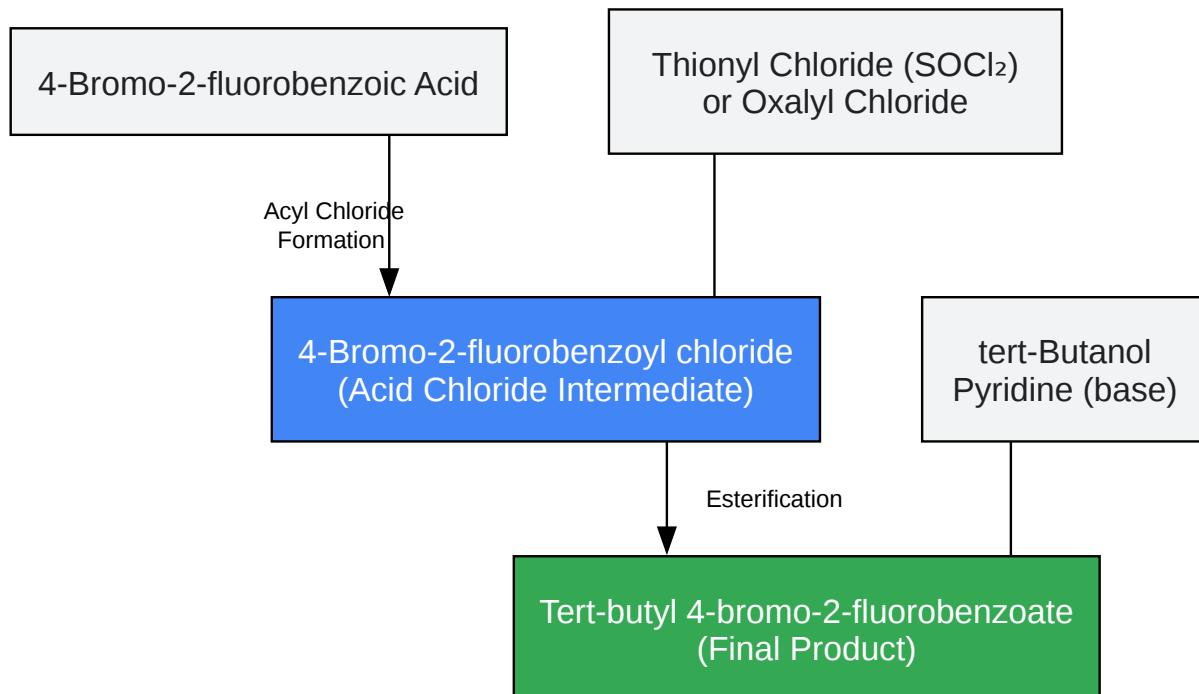
This document provides an in-depth overview of **tert-butyl 4-bromo-2-fluorobenzoate**, a key intermediate in organic synthesis. It covers the compound's chemical structure, IUPAC nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in medicinal chemistry and materials science.

Chemical Structure and Nomenclature

Tert-butyl 4-bromo-2-fluorobenzoate is a halogenated aromatic carboxylic acid ester. The structure consists of a benzene ring substituted with a bromine atom at position 4, a fluorine atom at position 2, and a tert-butoxycarbonyl group at position 1.

- IUPAC Name: **tert-butyl 4-bromo-2-fluorobenzoate**^[1]
- Synonyms: 2-Methylpropan-2-yl 4-bromo-2-fluorobenzoate, 4-Bromo-2-fluoro-benzoic acid tert-butyl ester^[1]
- Chemical Formula: C₁₁H₁₂BrFO₂^[1]
- SMILES: CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)F^[1]
- InChI Key: ZPGZHSAOCVWZMR-UHFFFAOYSA-N^[1]

Physicochemical and Safety Data


The quantitative properties of **tert-butyl 4-bromo-2-fluorobenzoate** are summarized below. This data is essential for handling, storage, and application in experimental settings.

Property	Value	Source
CAS Number	889858-12-2	[1]
Molecular Weight	275.11 g/mol	[1] [2]
Physical State	Liquid	[2]
Purity	≥98%	
Storage Temperature	Refrigerator	
Hazard Statements	H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	[1] [2]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray P280: Wear protective gloves/protective clothing/eye protection/face P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[2]

Synthesis and Experimental Protocol

Tert-butyl 4-bromo-2-fluorobenzoate is typically synthesized from its corresponding carboxylic acid, 4-bromo-2-fluorobenzoic acid. The strategic placement of the functional groups on the aromatic ring makes 4-bromo-2-fluorobenzoic acid a versatile building block for various organic transformations, including palladium-catalyzed cross-coupling reactions.[\[3\]](#)[\[4\]](#) The tert-butyl ester provides a protecting group for the carboxylic acid, which can be removed under acidic conditions.

The logical workflow for a common laboratory synthesis is outlined below.

[Click to download full resolution via product page](#)

Synthesis workflow for **tert-butyl 4-bromo-2-fluorobenzoate**.

Detailed Experimental Protocol: Synthesis via Acid Chloride Intermediate

This protocol describes the conversion of 4-bromo-2-fluorobenzoic acid to its tert-butyl ester.

Materials:

- 4-Bromo-2-fluorobenzoic acid (1.0 eq.)
- Thionyl chloride (SOCl₂) (2.0 eq.) or Oxalyl chloride (1.5 eq.)
- N,N-Dimethylformamide (DMF) (catalytic amount)
- Dichloromethane (DCM), anhydrous
- tert-Butanol (1.5 eq.)
- Pyridine (2.0 eq.), anhydrous

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Acid Chloride Formation:
 - To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-fluorobenzoic acid (1.0 eq.) and anhydrous dichloromethane.
 - Add a catalytic amount of DMF (e.g., 1-2 drops).
 - Cool the mixture to 0 °C in an ice bath.
 - Slowly add thionyl chloride (2.0 eq.) dropwise to the stirred solution.
 - After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or disappearance of the starting material.
 - Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-bromo-2-fluorobenzoyl chloride.
- Esterification:
 - Dissolve the crude acid chloride in fresh anhydrous dichloromethane under an inert atmosphere.
 - Cool the solution to 0 °C.
 - In a separate flask, prepare a solution of tert-butanol (1.5 eq.) and anhydrous pyridine (2.0 eq.) in anhydrous dichloromethane.
 - Add the tert-butanol/pyridine solution dropwise to the stirred acid chloride solution at 0 °C.

- Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).
- Work-up and Purification:
 - Dilute the reaction mixture with dichloromethane.
 - Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
 - Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure **tert-butyl 4-bromo-2-fluorobenzoate**.

Applications in Research and Development

Tert-butyl 4-bromo-2-fluorobenzoate is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.^[5]

- Pharmaceutical Synthesis: It serves as a building block for creating complex molecules, particularly in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the bromo-substituent is ideal for modification via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build carbon-carbon or carbon-heteroatom bonds.^{[3][5]}
- Materials Science: The compound is also utilized in the preparation of functional materials and liquid crystals where fluorinated aromatic structures are required.^[5]
- Protecting Group Chemistry: The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, which is stable under many reaction conditions but can be selectively removed under acidic conditions, providing a key step in multi-step synthetic routes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl 4-bromo-2-fluorobenzoate | C11H12BrFO2 | CID 46738774 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. nbinno.com [nbinno.com]
- 4. guidechem.com [guidechem.com]
- 5. tert-Butyl 4-bromo-2-fluorobenzoate [myskinrecipes.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Tert-butyl 4-bromo-2-fluorobenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b570390#tert-butyl-4-bromo-2-fluorobenzoate-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com